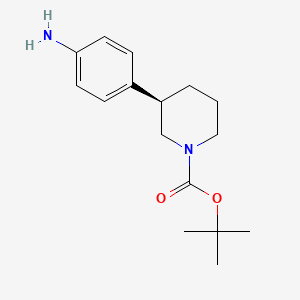

![molecular formula C15H25NO4 B572988 Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate CAS No. 1272412-66-4](/img/structure/B572988.png)

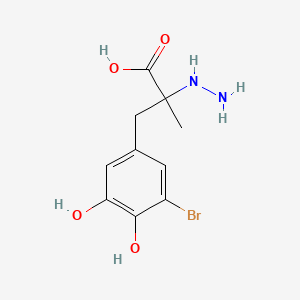

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

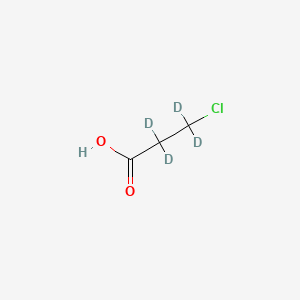

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a monoisotopic mass of 283.178345 Da .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a solution of crude tert-butyl 6-hydroxy-2-azaspiroheptane-2-carboxylate in dichloromethane was treated with Dess-Martin periodinane .Molecular Structure Analysis

The molecular structure of this compound includes a spiro[3.3]heptane core with an ethyl ester, a tert-butoxycarbonyl group, and an amino group .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 384.4±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol and a flash point of 186.3±27.6 °C . The compound has a molar refractivity of 74.8±0.4 cm3, and its polar surface area is 65 Å2 .Applications De Recherche Scientifique

Novel Bornane Synthesis

A study aimed at synthesizing spiro[2.4]hepta-4,6-dienes explored the reactions of thiatricycle derivatives from spiro[2.4]hepta-4,6-diene and thiophosgene by [4 + 2] cycloaddition, leading to methyl and ethyl spiro[2.4]hepta-4,6-diene-4-carboxylate. This method opens opportunities for variations in bornane derivatives synthesis, which could find further applications in organic synthesis and possibly drug discovery (Föhlisch, Bakr, & Fischer, 2002).

Fluorinated Building Blocks

Research into the synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif has been conducted. These compounds, synthesized through challenging deoxofluorination of sterically hindered carbonyl groups, could be valuable in medicinal chemistry due to their three-dimensional shape and varied fluorine substitution patterns (Chernykh et al., 2016).

Spirocyclic Oxindole Analogue Synthesis

An efficient approach towards the synthesis of a spirocyclic oxindole analogue, specifically 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been described. This method emphasizes dianion alkylation and cyclization as key steps, suggesting applications in the development of novel pharmaceuticals (Teng, Zhang, & Mendonça, 2006).

Cascade Polymers Synthesis

The synthesis of branched monomers with three-fold symmetry, including di-tert-butyl 4-amino-4-[2(tert-butoxycarbonyl)ethyl]heptanedioate, was explored for the creation of cascade polymers. These monomers, reacted with an adamantane core, highlight the potential for developing novel polymeric materials with specific structural features (Newkome, Behera, Moorefield, & Baker, 1991).

Conformationally Rigid Spiro-Linked Amino Acids

A novel synthetic approach produced conformationally rigid analogues of glutamic acid and lysine based on the spiro[2.3]hexane motif. This work contributes to the field of biochemistry and drug design by providing new sterically constrained amino acids for research and development (Yashin et al., 2019).

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-12(17)10-6-15(7-10)8-11(9-15)16-13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMGAEMXOSKKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(C1)CC(C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718466 |

Source

|

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272412-66-4 |

Source

|

| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

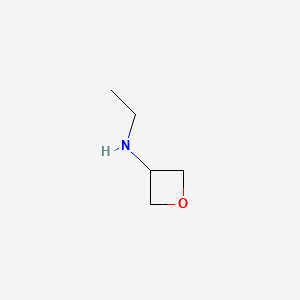

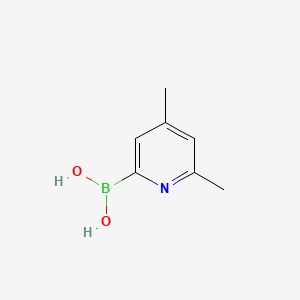

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)